molecular formula C15H24O B14189731 4-(2,3,5-Trimethylhexan-2-yl)phenol CAS No. 851401-44-0

4-(2,3,5-Trimethylhexan-2-yl)phenol

Cat. No.: B14189731
CAS No.: 851401-44-0
M. Wt: 220.35 g/mol
InChI Key: KUMFTCMLXKFEPG-UHFFFAOYSA-N
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Description

4-(2,3,5-Trimethylhexan-2-yl)phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is known for its unique structure, which includes a phenol group substituted with a 2,3,5-trimethylhexan-2-yl group. It is used in various scientific and industrial applications due to its distinct chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3,5-Trimethylhexan-2-yl)phenol can be achieved through several methods. One common approach involves the alkylation of phenol with 2,3,5-trimethylhexan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions allows for the large-scale production of this compound with minimal by-products and waste .

Chemical Reactions Analysis

Types of Reactions

4-(2,3,5-Trimethylhexan-2-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2,3,5-Trimethylhexan-2-yl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2,3,5-Trimethylhexan-2-yl)phenol involves its interaction with various molecular targets and pathways. The phenol group can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. The compound’s hydrophobic 2,3,5-trimethylhexan-2-yl group enhances its ability to penetrate cell membranes, allowing it to exert its effects within cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,3,5-Trimethylhexan-2-yl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its hydrophobic 2,3,5-trimethylhexan-2-yl group enhances its solubility in organic solvents and its ability to interact with hydrophobic biological targets, making it valuable in various applications .

Properties

CAS No.

851401-44-0

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

4-(2,3,5-trimethylhexan-2-yl)phenol

InChI

InChI=1S/C15H24O/c1-11(2)10-12(3)15(4,5)13-6-8-14(16)9-7-13/h6-9,11-12,16H,10H2,1-5H3

InChI Key

KUMFTCMLXKFEPG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)C(C)(C)C1=CC=C(C=C1)O

Origin of Product

United States

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